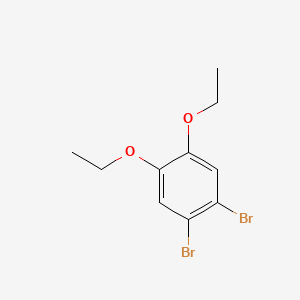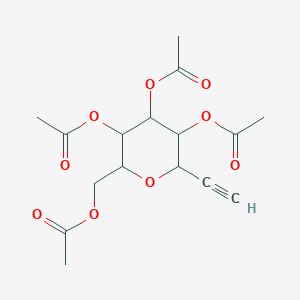
2-(6-Chloro-4-methylpyridin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Chloro-4-methylpyridin-2-yl)morpholine is a heterocyclic compound with the molecular formula C10H13ClN2O. It is characterized by the presence of a morpholine ring attached to a chlorinated methylpyridine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-methylpyridin-2-yl)morpholine typically involves the reaction of 6-chloro-4-methylpyridine with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to scale up the synthesis while maintaining the desired product quality .
化学反応の分析
Types of Reactions
2-(6-Chloro-4-methylpyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-(6-Chloro-4-methylpyridin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties
作用機序
The mechanism of action of 2-(6-Chloro-4-methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial cell wall synthesis or interference with DNA replication .
類似化合物との比較
Similar Compounds
4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2-(6-Chloro-4-methylpyridin-2-yl)ethanol: Similar but with an ethanol group instead of a morpholine ring.
Uniqueness
2-(6-Chloro-4-methylpyridin-2-yl)morpholine is unique due to its specific combination of a morpholine ring and a chlorinated methylpyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H13ClN2O |
|---|---|
分子量 |
212.67 g/mol |
IUPAC名 |
2-(6-chloro-4-methylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H13ClN2O/c1-7-4-8(13-10(11)5-7)9-6-12-2-3-14-9/h4-5,9,12H,2-3,6H2,1H3 |
InChIキー |
IVPXJNBPAWCPPE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)Cl)C2CNCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088364.png)
![1-(3,4-Dichlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088370.png)




![7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088403.png)

![4-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14088413.png)


![6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14088435.png)
![3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol](/img/structure/B14088443.png)
